molecular formula C11H22N2O3 B3023297 N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea CAS No. 74555-67-2

N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea

Cat. No.: B3023297
CAS No.: 74555-67-2
M. Wt: 230.3 g/mol
InChI Key: DLFWNESJEVODFU-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(7-14,8-15)13-10(16)12-9-5-3-2-4-6-9/h9,14-15H,2-8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWNESJEVODFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357391
Record name N-Cyclohexyl-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74555-67-2
Record name N-Cyclohexyl-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-N'-(2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea, also known as C11H22N2O3, is a compound with significant biological activity that has been explored in various contexts. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclohexyl group attached to a urea moiety, which is further substituted with a hydroxyalkyl group. The molecular formula is C11H22N2O3C_{11}H_{22}N_2O_3, and its CAS number is 74555-67-2. Understanding its structure is crucial for elucidating its biological functions.

Mechanisms of Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The urea functional group can enhance the ability of the molecule to interact with microbial cell membranes, potentially disrupting their integrity.

2. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which has implications for metabolic pathways in various organisms. For instance, studies have shown that similar urea derivatives can inhibit proteases and other enzymes critical for cellular function.

3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines. This activity could be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of urea derivatives against various bacterial strains. This compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

In vitro tests conducted on human cancer cell lines indicated that the compound inhibited cell growth significantly compared to control groups. The mechanism was hypothesized to involve the disruption of metabolic pathways essential for cancer cell survival.

Data Tables

Property Value
Molecular FormulaC11H22N2O3
CAS Number74555-67-2
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicitySignificant inhibition in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea
Reactant of Route 2
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N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.